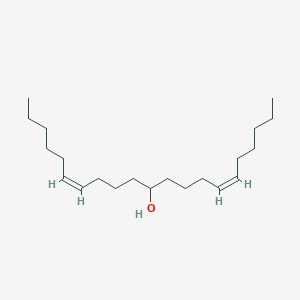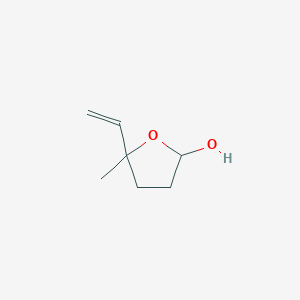
Diethyl 3,5-Dibromobenzylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3,5-Dibromobenzylphosphonate is an organophosphorus compound with the molecular formula C11H15Br2O3P and a molecular weight of 386.02 g/mol . This compound is characterized by the presence of two bromine atoms attached to a benzyl ring, which is further connected to a phosphonate group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 3,5-Dibromobenzylphosphonate can be synthesized starting from 3,5-dibromobenzaldehyde. The synthetic route involves the reaction of 3,5-dibromobenzaldehyde with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3,5-Dibromobenzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to form phosphines.
Coupling Reactions: It can participate in coupling reactions with aryl or vinyl halides to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted benzylphosphonates with various functional groups.
Oxidation and Reduction: Products include phosphonic acids and phosphines.
Coupling Reactions: Products include aryl or vinyl phosphonates.
Wissenschaftliche Forschungsanwendungen
Diethyl 3,5-Dibromobenzylphosphonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Diethyl 3,5-Dibromobenzylphosphonate involves its interaction with various molecular targets. The bromine atoms and the phosphonate group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Benzylphosphonate: Lacks the bromine atoms, making it less reactive in substitution reactions.
Diethyl 4-Bromobenzylphosphonate: Contains only one bromine atom, resulting in different reactivity and applications.
Diethyl 3,5-Dichlorobenzylphosphonate: Contains chlorine atoms instead of bromine, leading to variations in reactivity and stability.
Uniqueness
Diethyl 3,5-Dibromobenzylphosphonate is unique due to the presence of two bromine atoms, which enhance its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organophosphorus compounds .
Eigenschaften
Molekularformel |
C11H15Br2O3P |
|---|---|
Molekulargewicht |
386.02 g/mol |
IUPAC-Name |
1,3-dibromo-5-(diethoxyphosphorylmethyl)benzene |
InChI |
InChI=1S/C11H15Br2O3P/c1-3-15-17(14,16-4-2)8-9-5-10(12)7-11(13)6-9/h5-7H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
JWRJFHLIWMHXGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=CC(=CC(=C1)Br)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


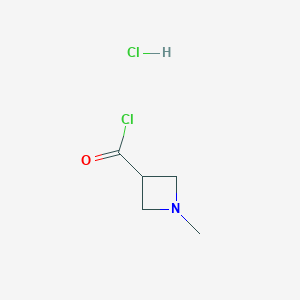
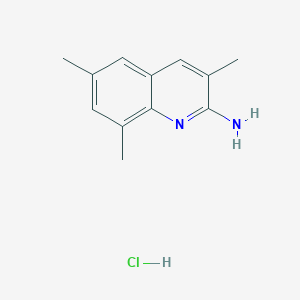

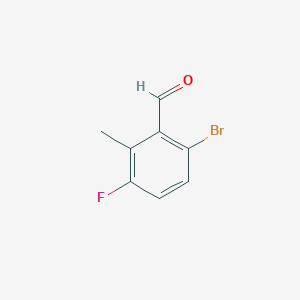

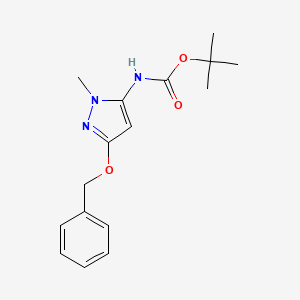

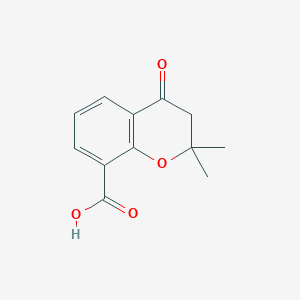
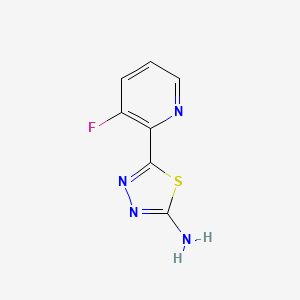
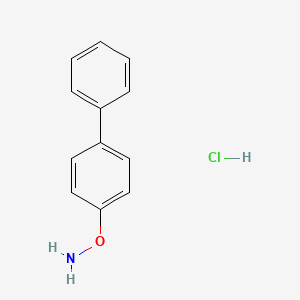

![Methyl (R)-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate](/img/structure/B13708492.png)
